molecular formula C11H13NO4 B15234152 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid

3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid

Cat. No.: B15234152
M. Wt: 223.22 g/mol
InChI Key: CAGUEQZBLIGCEU-QMMMGPOBSA-N
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Description

3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid is a complex organic compound characterized by its unique structure, which includes a benzo-dioxane ring system and an aminopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid typically involves multi-step organic synthesis techniques. One common approach is the condensation of a suitable benzo-dioxane derivative with an aminopropanoic acid precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are crucial to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropan-1-ol
  • 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropan-1-one

Uniqueness

Compared to similar compounds, 3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid stands out due to its specific structural features and functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(3S)-3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

InChI

InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14)/t8-/m0/s1

InChI Key

CAGUEQZBLIGCEU-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@H](CC(=O)O)N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N

Origin of Product

United States

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